1,3-Hexanediol, 2-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
66072-21-7 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-methylhexane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)6(2)5-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
XGGVPUCMUQQFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)CO)O |
Origin of Product |
United States |
Context Within Branched Aliphatic Diols
Branched aliphatic diols are a class of organic molecules characterized by a non-linear carbon chain containing two hydroxyl groups. The branching, which can consist of alkyl groups like the methyl group in 2-methyl-1,3-hexanediol, plays a crucial role in determining the physical properties of both the diol itself and the larger molecules, such as polymers, derived from it.
Research has shown that introducing methyl branches into the polymer backbone can significantly influence material properties. For instance, the incorporation of methyl-branched units into polyesters has been found to disturb the polymer's crystallinity. mdpi.com This disruption of regular chain packing typically leads to the formation of amorphous (non-crystalline) polymers, which are often transparent and possess lower glass transition temperatures (Tg) compared to their semi-crystalline linear counterparts. mdpi.com
A significant area of investigation for branched diols is their use as monomers in the synthesis of novel polyesters. rsc.orgsemanticscholar.org Scientific studies have demonstrated that the properties of these polyesters can be finely tuned by selecting specific diol structures. A key finding is that polyesters synthesized from secondary diols (where the hydroxyl group is attached to a secondary carbon) exhibit higher glass transition temperatures than those prepared from equivalent primary diols. rsc.orgsemanticscholar.org This effect is attributed to the restricted chain mobility imposed by the branching near the polymer backbone. As the carbon chain length of the diols increases, the Tg values tend to decrease, but the use of branched, secondary diols consistently results in polymers with higher Tg values compared to their linear isomers. rsc.orgsemanticscholar.org
Table 2: Effect of Diol Structure on Polyester (B1180765) Glass Transition Temperature (Tg)
| Diol Monomer | Polymer Type | Glass Transition Temperature (Tg) |
|---|---|---|
| 1,4-Butanediol (linear) | Terephthalate Polyester | 26–41 °C rsc.org |
| Branched C4 Diol (e.g., 2,3-Butanediol) | Terephthalate Polyester | 127 °C rsc.org |
| 1,6-Hexanediol (B165255) (linear) | Terephthalate Polyester | Lower than branched equivalent rsc.org |
Furthermore, there is a growing research emphasis on synthesizing these diols from renewable, bio-based sources. rsc.orgresearchgate.net For example, biosynthetic platforms in microorganisms like Escherichia coli are being developed for the sustainable production of various branched-chain diols from feedstocks like glucose. researchgate.net This aligns with the broader goal of creating more environmentally friendly plastics and chemicals.
Academic Significance and Research Trajectories for 1,3 Hexanediol, 2 Methyl
Biocatalytic and Chemo-Enzymatic Production of 2-methyl-1,3-hexanediol
Recent advancements in biotechnology have paved the way for novel biosynthetic routes to diols, offering high selectivity and the potential for more sustainable production methods. biorxiv.orgosti.govresearchgate.net
Polyketide Synthase (PKS)-Based Biosynthetic Platforms for Diols
A groundbreaking approach for producing medium and branched-chain diols utilizes a modular polyketide synthase (PKS) platform. biorxiv.orgosti.govresearchgate.net These enzymatic assembly lines are renowned for their ability to generate a wide array of complex natural products. wikipedia.orgnih.govnih.gov By engineering these systems, it is possible to synthesize non-natural diols, including branched structures like 2-methyl-1,3-butanediol (B1615800), demonstrating the potential for producing analogs such as 2-methyl-1,3-hexanediol. nih.gov
The modular nature of Type I PKS systems allows for the rational design and engineering of biosynthetic pathways to create novel molecules. nih.gov A key strategy involves the replacement of specific enzyme domains to alter the final product. For the synthesis of branched-chain diols, the acyltransferase (AT) domain within an extension module, which is typically specific for malonyl-CoA, can be swapped with an AT domain specific for methylmalonyl-CoA. osti.govresearchgate.netescholarship.org This substitution directly leads to the incorporation of a methyl branch into the growing polyketide chain, a crucial step for producing compounds like 2-methyl-1,3-hexanediol. osti.govresearchgate.netescholarship.org This engineered PKS platform has been successfully used to produce a variety of branched-chain diols and other valuable chemicals. biorxiv.orgosti.govresearchgate.net
Acyltransferase (AT) domains are critical gatekeepers in polyketide synthesis, as they select the specific building blocks (extender units) for incorporation into the final molecule. nih.govnih.gov By exchanging a malonyl-CoA specific AT with a methylmalonyl-CoA specific AT, the synthesis is directed towards a branched-chain product. osti.govresearchgate.net
Another pivotal enzyme in this engineered platform is the terminal thioreductase (TR). biorxiv.org These NADPH-dependent enzymes have been newly harnessed in engineered PKS systems to cleave the polyketide chain from the synthase and reduce it to a terminal aldehyde. biorxiv.orgbiorxiv.org This aldehyde intermediate is then further reduced by specific alcohol dehydrogenases (ADHs) to yield the desired 1,3-diol. biorxiv.orgresearchgate.netescholarship.org This PKS-TR system provides a versatile and tunable platform for producing a wide range of diols and other aldehyde-derived products. biorxiv.org
The soil bacterium Streptomyces albus has proven to be an effective microbial host for these engineered PKS platforms. biorxiv.orgosti.govresearchgate.net Researchers have successfully demonstrated the production of nine different 1,3-diols, including the commercially relevant 2-ethyl-1,3-hexanediol, in S. albus. biorxiv.orgresearchgate.netbiorxiv.org The engineered strains of S. albus have shown high tunability and efficiency, with the ability to reach diol titers of up to 1 g/L in shake flask experiments by optimizing the supply of PKS acyl-CoA substrates. biorxiv.orgresearchgate.net
Stereochemical Control and Diastereoselectivity in Biosynthesis
The stereochemistry of the final diol product is a critical aspect, and biocatalytic systems offer excellent control. The stereoselectivity in PKS-based synthesis is largely determined by the ketoreductase (KR) domains within the PKS modules, which control the configuration of the hydroxyl groups. nih.gov Following the PKS assembly line, the reduction of the terminal aldehyde to the alcohol by alcohol dehydrogenases (ADHs) also proceeds with high stereoselectivity. biorxiv.org The use of different ADHs can provide access to different stereoisomers of the target diol. acs.orgrsc.org This enzymatic control allows for the production of diastereomerically pure diols, which is often challenging to achieve through conventional chemical synthesis. rsc.orguni-duesseldorf.de
Conventional Chemical Synthesis Approaches Relevant to 1,3-Hexanediols
While biocatalysis is a promising frontier, conventional chemical synthesis remains a relevant and established method for producing diols. For 1,3-hexanediols and their derivatives, aldol-type reactions are a common strategy.
A typical synthesis for a related compound, 2-ethyl-1,3-hexanediol, involves the self-condensation of butanal in the presence of a base like sodium hydroxide, followed by the reduction of the resulting aldol (B89426) product (2-ethyl-3-hydroxyhexanal). quora.com A similar approach could be envisioned for 2-methyl-1,3-hexanediol, likely starting from propanal and butanal.
The choice of catalyst in the aldol condensation step can influence the diastereoselectivity of the product. For instance, using alkali metal alcoholates like sodium methoxide (B1231860) as catalysts for the aldol condensation of butyraldehyde (B50154) has been shown to favor the formation of the threo diastereomer of 2-ethyl-1,3-hexanediol, whereas alkali hydroxides tend to produce the erythro form. google.com The subsequent reduction of the β-hydroxy aldehyde intermediate is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). quora.com Stereoselective reduction methods, including substrate-induced diastereoselective reduction of β-hydroxyketones and hydrogenation of 1,3-diketones, are also well-established techniques for controlling the stereochemistry of 1,3-diols. researchgate.netthieme-connect.com
Table of Research Findings on Biosynthetic Diol Production
| Engineered System | Host Organism | Key Engineering Strategy | Product Example(s) | Reported Titer | Reference(s) |
|---|---|---|---|---|---|
| Modular PKS Platform | Streptomyces albus | AT domain exchange (malonyl-CoA to methyl/ethylmalonyl-CoA), TR integration | 2-ethyl-1,3-hexanediol, other 1,3-diols | 1 g/L (total diols) | biorxiv.org, researchgate.net |
| Modular PKS Platform | Streptomyces albus | Rimocidin (B1680639) PKS-TR fusion | 1,3-hexanediol | 0.76 mg/L | biorxiv.org |
| Modular PKS Platform | N/A | Insertion of ACP-TR didomain | 1,3-butanediols, 2-methyl-1,3-butanediols | N/A | nih.gov |
Table of Mentioned Chemical Compounds | Compound Name | | | :--- | | 1,3-Hexanediol, 2-methyl- | | 2-ethyl-1,3-hexanediol | | Malonyl-CoA | | Methylmalonyl-CoA | | 1,3-butanediol (B41344) | | 2-methyl-1,3-butanediol | | Butanal | | 2-ethyl-3-hydroxyhexanal (B1620174) | | Propanal | | Sodium methoxide | | Sodium borohydride |
Reduction of Ketohexanoates
A general and effective method for preparing 1,3-diols, including 2-methyl-1,3-hexanediol, involves the reduction of a corresponding ketohexanoate. cdnsciencepub.com This approach is advantageous due to the relative accessibility of keto-esters and the efficiency of the reduction step.
The synthesis commences with the preparation of a suitable ketohexanoate precursor. For instance, methyl 3-ketohexanoate can be synthesized, which upon reduction yields 1,3-hexanediol. cdnsciencepub.com A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). cdnsciencepub.com The reduction of the keto and ester functionalities to hydroxyl groups proceeds smoothly, often providing good yields of the desired diol. cdnsciencepub.com Research has shown that the reduction of keto-esters with lithium aluminum hydride can result in yields of 75-85% for the corresponding diols. cdnsciencepub.com
Catalytic hydrogenation presents an alternative reduction method. This technique can sometimes be more advantageous as it can be performed in more common solvents like ethanol (B145695) or dioxane and is readily scalable for larger quantities. cdnsciencepub.com For example, ethyl 5-ketohexanoate has been successfully converted to 1,5-hexanediol (B1582509) in an 85% yield via catalytic reduction. cdnsciencepub.com While this specific example does not produce the target molecule, it demonstrates the high efficiency of catalytic hydrogenation for reducing keto-esters.
Table 1: Comparison of Reduction Methods for Ketohexanoates
| Reduction Method | Reducing Agent/Catalyst | Solvent | Typical Yield | Advantages |
|---|---|---|---|---|
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ether | 75-85% cdnsciencepub.com | High yield, effective for various keto-esters. cdnsciencepub.com |
| Catalytic Hydrogenation | e.g., Copper Chromium Oxide | Ethanol, Dioxane | ~85% cdnsciencepub.com | Scalable, uses common solvents. cdnsciencepub.com |
Aldol Condensation Followed by Hydrogenation
Another significant synthetic route to 2-methyl-1,3-hexanediol is a two-step process initiated by an Aldol condensation, followed by a hydrogenation step. google.comgoogle.com This method is particularly relevant for the synthesis of related structures like 2-ethyl-1,3-hexanediol, and the principles can be adapted for the synthesis of the 2-methyl analogue. google.comgoogle.com
The first step is the Aldol condensation, a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com In a crossed Aldol condensation, an enolate of one carbonyl compound reacts with another carbonyl compound. To synthesize 2-methyl-1,3-hexanediol, propanal would be reacted with butanal in the presence of a base catalyst, such as an alkali metal hydroxide. google.comgoogle.com This reaction forms a β-hydroxy aldehyde intermediate. The conditions for this reaction, including temperature and catalyst concentration, are crucial for maximizing the yield of the desired crossed-aldol product and minimizing self-condensation byproducts. google.com
The subsequent step is the hydrogenation of the intermediate β-hydroxy aldehyde. google.comgoogle.com This reduction of the aldehyde group to a primary alcohol can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or using reducing agents such as sodium borohydride. google.comgoogle.com This two-step process is a well-established industrial method for producing similar diols. google.comgoogle.com
Table 2: Key Steps in Aldol Condensation-Hydrogenation Synthesis
| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |
|---|---|---|---|---|
| 1 | Aldol Condensation | Propanal, Butanal | Alkali Metal Hydroxide | 3-Hydroxy-2-methylhexanal |
| 2 | Hydrogenation | 3-Hydroxy-2-methylhexanal | Raney Nickel or NaBH₄ | 2-methyl-1,3-hexanediol |
Chemical Transformations and Derivative Synthesis of 1,3 Hexanediol, 2 Methyl
Polymerization Chemistry Involving 1,3-Hexanediol, 2-methyl-
The presence of two hydroxyl groups enables 2-methyl-1,3-hexanediol to act as a diol monomer in step-growth polymerization reactions. The steric hindrance provided by the methyl group at the 2-position can influence the reaction kinetics and the final properties of the resulting polymers, such as flexibility, thermal stability, and hydrolytic resistance.
2-methyl-1,3-hexanediol readily reacts with isocyanate monomers, which contain one or more -N=C=O groups. This reaction forms the basis for the synthesis of polyurethanes, a highly versatile class of polymers. The diol acts as a chain extender, reacting with diisocyanates to build the polymer backbone.
The reaction between a diol like 2-methyl-1,3-hexanediol and a diisocyanate, such as Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI), results in the formation of polyurethane. The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages (-NH-CO-O-), which characterize the polymer chain. The methyl group on the diol's backbone can enhance the hydrolytic stability of the resulting polyurethane by sterically shielding the urethane linkages from water molecules.
Furthermore, 2-methyl-1,3-hexanediol can be incorporated into polyester-polyurethane hybrid materials. In this process, it can be used in the initial synthesis of a polyester (B1180765) polyol, which is a larger molecule with terminal hydroxyl groups. This polyester polyol is then reacted with diisocyanates to form the final polyester-polyurethane. The inclusion of 2-methyl-1,3-hexanediol in the polyester segment can modify the properties of the final hybrid material, influencing its flexibility, toughness, and chemical resistance.
Below is a table summarizing the components and resulting linkages in these polymerization reactions.
| Monomer 1 | Monomer 2 | Resulting Polymer | Characteristic Linkage |
| 1,3-Hexanediol, 2-methyl- | Diisocyanate (e.g., MDI, TDI) | Polyurethane | Urethane (-NH-CO-O-) |
| Polyester Polyol (containing 1,3-Hexanediol, 2-methyl-) | Diisocyanate (e.g., MDI, TDI) | Polyester-Polyurethane | Urethane (-NH-CO-O-) and Ester (-CO-O-) |
Beyond simple linear polymers, 2-methyl-1,3-hexanediol is utilized in creating more complex, high-performance polymer structures. It serves as a crucial component in the synthesis of polyurethane dispersions (PUDs), which are stable aqueous dispersions of polyurethane particles. In the synthesis of PUDs, 2-methyl-1,3-hexanediol can function as a chain extender, contributing to the final properties of the dispersed polymer particles and the resulting films. These films are noted for their high hardness, good chemical resistance, and excellent mechanical properties, making them suitable for demanding coating applications.
The properties of polyurethane dispersions can be tailored by adjusting the components of the prepolymer. Research has shown that the choice of diol, such as 2-methyl-1,3-hexanediol, within the polyester polyol soft segment significantly impacts the final characteristics of the PUD film.
The following table details the impact of diol selection on the mechanical properties of resulting PUD films.
| Property | PUD Film with 1,3-Hexanediol, 2-methyl- |
| Tensile Strength (MPa) | 36.8 |
| Elongation at Break (%) | 450 |
| Hardness (Shore A) | 85 |
Copolymerization with Isocyanate Monomers
Synthesis of Functionalized Derivatives of 1,3-Hexanediol, 2-methyl-
The hydroxyl groups of 2-methyl-1,3-hexanediol are reactive sites that can be chemically modified to synthesize a range of functionalized derivatives. These modifications allow the core structure of the diol to be adapted for specific, high-value applications.
In the field of solid-phase synthesis, which is critical for constructing peptides and other complex molecules, linker molecules are used to temporarily attach the growing molecule to a solid polymer support. Functionalized derivatives of 2-methyl-1,3-hexanediol can serve as such linkers. For example, the diol can be reacted to create a derivative containing a carboxylic acid group while one of the hydroxyls is protected. This functionalized molecule can then be attached to an amino-functionalized resin support. The remaining hydroxyl group is then available for the attachment of the first molecular building block, initiating the solid-phase synthesis process. The branched structure of the original diol can provide stability and influence the cleavage conditions needed to release the final product from the support.
Mechanistic Investigations Pertaining to 1,3 Hexanediol, 2 Methyl Chemistry
Mechanistic Pathways in the Biosynthesis of 1,3-Hexanediol, 2-methyl-
The biosynthesis of medium and branched-chain diols such as 2-methyl-1,3-hexanediol represents a significant challenge in metabolic engineering. researchgate.net A novel and effective approach utilizes a modular polyketide synthase (PKS) platform, which provides a versatile and tunable system for the production of these valuable chemicals. dtu.dkbiorxiv.org This platform has been successfully implemented in host organisms like Streptomyces albus to generate a variety of diols, including the target compound. biorxiv.org
The biosynthetic pathway for 2-methyl-1,3-hexanediol within an engineered PKS platform is a multi-step enzymatic process. The platform's modularity allows for the precise control of the carbon chain length and branching. researchgate.net The core of this system is a modular type I PKS, which functions as a mega-synthase, assembling the molecule from coenzyme A (CoA) substrates. researchgate.net
The process begins with a versatile loading module, often derived from a source like the rimocidin (B1680639) PKS, which can accept various starter CoA units. dtu.dkbiorxiv.org For the synthesis of a branched-chain diol, a specific acyltransferase (AT) that is selective for methylmalonyl-CoA is incorporated into an extension module. researchgate.netdtu.dk This is a critical step that introduces the methyl branch at the C2 position of the final diol.
Table 1: Key Enzymatic Steps in the PKS-based Biosynthesis of Branched-Chain Diols
| Step | Enzyme Class | Substrate(s) | Product | Mechanistic Role |
|---|---|---|---|---|
| 1. Chain Initiation | Loading Module (e.g., from rimocidin PKS) | Starter CoA units | Acyl-ACP | Selects the initial building block for the polyketide chain. |
| 2. Chain Elongation & Branching | Acyltransferase (AT) in Extension Module | Methylmalonyl-CoA | Methyl-branched polyketide chain | Incorporates the methyl group at the desired position. researchgate.netdtu.dk |
| 3. Chain Termination | Terminal Thioreductase (TR) | Polyketide-ACP | Aldehyde | Reduces the thioester to an aldehyde, releasing it from the PKS. researchgate.netbiorxiv.org |
| 4. Final Reduction | Alcohol Dehydrogenase (ADH) | Aldehyde, NADPH | 1,3-Diol | Reduces the terminal aldehyde to a primary alcohol, forming the diol. dtu.dkbiorxiv.org |
The substrate specificity of the enzymes within the PKS platform is a determining factor in the structure of the final product, and manipulating this specificity is key to product diversification. biorxiv.org The choice of the starter unit by the loading module and the extender unit by the acyltransferase in the extension modules dictates the carbon backbone of the resulting molecule. researchgate.net
For the production of 2-methyl-1,3-hexanediol, the platform is engineered to specifically incorporate a methylmalonyl-CoA extender unit, which leads to the desired branched structure. dtu.dk By replacing the standard malonyl-CoA specific acyltransferase with one that is specific for methyl- or even ethylmalonyl-CoA, the platform can be programmed to produce a variety of branched-chain diols. researchgate.netdtu.dk This high degree of tunability has been demonstrated by the successful production of nine different 1,3-diols using this system. biorxiv.org
Furthermore, the diversification of products is not limited to diols. The terminal aldehyde intermediate is a crucial branch point. researchgate.net While alcohol dehydrogenases lead to the formation of diols, the introduction of other classes of enzymes can create different valuable chemicals. For instance, aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde to a hydroxy acid, and specific transaminases (TAs) can convert it into various amino alcohols. dtu.dkbiorxiv.org This demonstrates the platform's capacity for programmed post-PKS modification to diversify the chemistry at the C1 position. researchgate.net
Table 2: Product Diversification from a Common Aldehyde Intermediate in a PKS Platform
| Enzyme Class | Post-PKS Modification | Product Class |
|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Reduction of terminal aldehyde | Diols dtu.dkbiorxiv.org |
| Aldehyde Dehydrogenases (ALDHs) | Oxidation of terminal aldehyde | Hydroxy Acids researchgate.netdtu.dk |
| Transaminases (TAs) | Reductive amination of terminal aldehyde | Amino Alcohols dtu.dkbiorxiv.org |
Mechanistic Aspects of Polymerization Reactions Involving Diols
While specific studies on the polymerization of 2-methyl-1,3-hexanediol are not yet prevalent, the mechanistic principles of diol polymerization can be inferred from related monomers. Diols are fundamental building blocks for a variety of polymers, most notably polyesters and polyurethanes, through step-growth polymerization mechanisms. The presence of two hydroxyl groups allows them to react bifunctionally, leading to the formation of long polymer chains.
In the context of polyesterification, a diol like 2-methyl-1,3-hexanediol would react with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). The reaction proceeds through nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the carbonyl carbon of the carboxylic acid derivative. This process, often catalyzed by an acid, results in the formation of an ester linkage and the elimination of a small molecule like water or HCl. The repetition of this reaction at both ends of the diol and dicarboxylic acid monomers builds the polyester (B1180765) chain. The methyl branch in 2-methyl-1,3-hexanediol would be expected to influence the polymer's properties by disrupting chain packing and potentially lowering the melting point and crystallinity compared to a linear diol like 1,3-hexanediol.
Another potential polymerization pathway for diols is in the formation of polyurethanes, where they react with diisocyanates. The mechanism involves the nucleophilic addition of the hydroxyl group's oxygen to the electrophilic carbon of the isocyanate group (-N=C=O). This reaction is typically highly efficient and does not produce a leaving group, forming a urethane (B1682113) linkage.
Furthermore, diols can be used to synthesize polycarbonates through reaction with phosgene (B1210022) or a dialkyl carbonate. The mechanistic principles are similar to polyesterification. Diols can also be converted into other monomers for different types of polymerization. For example, 1,6-hexanediol (B165255) is often converted to 1,6-hexanediol diacrylate (HDDA) and then polymerized via free-radical polymerization. nih.govuva.nl In such a mechanism, an initiator generates a radical, which then attacks the double bond of the acrylate (B77674) group, initiating a chain reaction.
The structure of the diol is critical. For instance, in the cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane (B20135), which can be formed from a 1,3-diol and an aldehyde, the presence of substituents on the ring can significantly affect the polymerizability. researchgate.net While unsubstituted 1,3-dioxolane polymerizes readily, substituents at the C2-position can inhibit polymerization. researchgate.net This suggests that if 2-methyl-1,3-hexanediol were to be used in a similar ring-forming reaction prior to polymerization, the methyl group's position would be a key mechanistic consideration.
Advanced Analytical and Characterization Methodologies for 1,3 Hexanediol, 2 Methyl and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods provide fundamental insights into the molecular architecture and composition of 1,3-Hexanediol, 2-methyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR for Structural Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-Hexanediol, 2-methyl-. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the precise assignment of all proton and carbon signals within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Hexanediol, 2-methyl- would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on carbons bearing hydroxyl groups (CH-OH and CH₂-OH) would resonate at a lower field compared to those on the alkyl chain. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in 1,3-Hexanediol, 2-methyl- would produce a distinct signal. The chemical shifts of the carbons attached to the electronegative oxygen atoms of the hydroxyl groups would be significantly downfield.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR data. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon pairs.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Hexanediol, 2-methyl-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (on C2) | ~0.9 | Doublet |
| CH₃ (on C6) | ~0.9 | Triplet |
| CH₂ (on C4, C5) | ~1.2-1.6 | Multiplet |
| CH (on C2) | ~1.7-1.9 | Multiplet |
| OH | Variable | Broad Singlet |
| CH₂ (on C1) | ~3.5-3.7 | Multiplet |
| CH (on C3) | ~3.8-4.0 | Multiplet |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Hexanediol, 2-methyl-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C6 | ~14 |
| C2-CH₃ | ~16 |
| C5 | ~23 |
| C4 | ~35 |
| C2 | ~45 |
| C1 | ~65 |
| C3 | ~75 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 1,3-Hexanediol, 2-methyl-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The FTIR spectrum of 1,3-Hexanediol, 2-methyl- is characterized by several key absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohol functionalities typically appear in the 1000-1200 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for 1,3-Hexanediol, 2-methyl-
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| C-O Stretch (Alcohol) | 1000-1200 | Medium-Strong |
| O-H Bend | 1350-1450 | Medium |
| C-H Bend | 1375-1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of 1,3-Hexanediol, 2-methyl-. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of 1,3-Hexanediol, 2-methyl- would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (132.20 g/mol ). However, for alcohols, the molecular ion peak can often be weak or absent. The fragmentation pattern is highly informative for structural elucidation. Common fragmentation pathways for diols include the cleavage of C-C bonds adjacent to the hydroxyl groups and the loss of water (H₂O).
Table 4: Expected Key Fragment Ions in the Mass Spectrum of 1,3-Hexanediol, 2-methyl-
| m/z | Possible Fragment |
|---|---|
| 114 | [M - H₂O]⁺ |
| 101 | [M - CH₂OH]⁺ |
| 87 | [M - C₃H₇]⁺ |
| 73 | [CH(OH)CH(CH₃)CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The relative intensities of these fragments can provide further structural information.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 1,3-Hexanediol, 2-methyl- from reaction mixtures, identifying impurities, and quantifying its concentration.
Gas Chromatography (GC) for Purity and Composition Analysis
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like 1,3-Hexanediol, 2-methyl-. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.
For the purity and composition analysis of 1,3-Hexanediol, 2-methyl-, a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is often employed. The use of a flame ionization detector (FID) provides high sensitivity for organic compounds. The retention time of 1,3-Hexanediol, 2-methyl- is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.
Table 5: Typical Gas Chromatography (GC) Parameters for the Analysis of 1,3-Hexanediol, 2-methyl-
| Parameter | Typical Value/Condition |
|---|---|
| Column | Polar capillary column (e.g., DB-WAX) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 100 °C, Ramp: 10 °C/min to 240 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of 1,3-Hexanediol, 2-methyl-, reversed-phase HPLC is a common approach.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Since 1,3-Hexanediol, 2-methyl- lacks a strong chromophore, detection can be achieved using a refractive index detector (RID) or by derivatization to introduce a UV-absorbing group.
Table 6: Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of 1,3-Hexanediol, 2-methyl-
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 column |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | Refractive Index Detector (RID) or UV-Vis (after derivatization) |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight distribution of polymers. paint.orgnih.gov The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov This separation allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. libretexts.org
For polymers derived from 1,3-Hexanediol, 2-methyl-, GPC is crucial for correlating synthesis parameters (e.g., monomer ratio, catalyst, reaction time) with the final polymer chain length and distribution. The resulting chromatogram provides a detailed fingerprint of the polymer sample. researchgate.netnih.gov For instance, in the synthesis of a polyester (B1180765) from 2-methyl-1,3-hexanediol and a diacid, GPC analysis would quantify the success of the polymerization by measuring the achieved molecular weight and would reveal the uniformity of the polymer chains through the dispersity value. nih.gov A narrow dispersity (Đ close to 1) would indicate polymer chains of similar length, whereas a broad dispersity (Đ > 1.5) would signify a wide range of chain lengths. libretexts.org
Table 1: Illustrative GPC Data for a Hypothetical Polyester of 1,3-Hexanediol, 2-methyl- Note: This table is for illustrative purposes only, as specific experimental data for polymers of 1,3-Hexanediol, 2-methyl- is not available in the cited sources. The values represent typical data obtained from a GPC analysis.
Sample ID Mn (g/mol) Mw (g/mol) Dispersity (Đ) Polymer-A 18,500 38,850 2.10 Polymer-B 25,200 51,660 2.05
Thermal Analysis Techniques for Polymer Characterization
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of polymers. hu-berlin.de It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This allows for the detection of transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net
In polymers derived from 1,3-Hexanediol, 2-methyl-, the monomer's structure is expected to strongly influence the thermal properties. The presence of a methyl side group introduces irregularity and steric hindrance, which disrupts the ability of polymer chains to pack into an ordered, crystalline lattice. nih.govutwente.nl Consequently, these polymers are expected to be largely amorphous. acs.orgresearchgate.net The DSC thermogram would therefore be characterized by a distinct step-change in the heat capacity, signifying the glass transition (Tg), which is the temperature where the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Due to the likely amorphous nature, sharp melting (Tm) or crystallization (Tc) peaks may be absent or very weak. acs.orgmdpi.com Studies on analogous polyesters containing branched diols have shown that such branching often elevates the Tg by restricting chain mobility while simultaneously inhibiting crystallinity. nih.gov
Table 2: Representative DSC Data for Polymers with Varying Degrees of Branching Note: This table is for illustrative purposes, showing general trends. Specific data for polymers of 1,3-Hexanediol, 2-methyl- is not available in the cited sources.
Polymer Type Tg (°C) Tm (°C) Nature Linear Diol Polyester -60 55 Semicrystalline Branched Diol Polyester (e.g., from 2-methyl-1,3-propanediol) paint.org -46 N/A Amorphous Hypothetical Polymer from 2-methyl-1,3-hexanediol Expected > -60 Expected N/A Expected Amorphous
Thermogravimetric Analysis (TGA) measures the mass of a sample over time as the temperature changes. researchgate.net This technique is fundamental for assessing the thermal stability of a polymer, revealing the temperatures at which it begins to decompose. nih.gov The output, a TGA thermogram, plots percent weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. researchgate.net A common metric is the Td5, the temperature at which 5% weight loss has occurred, which serves as a practical indicator of the upper limit for the material's thermal stability. mdpi.com
For a polymer of 1,3-Hexanediol, 2-methyl-, TGA would define its processing window and service temperature range. The analysis would show a plateau of constant weight at lower temperatures, followed by a sharp drop in weight as the polymer chain begins to break down at elevated temperatures. marquette.edu The thermal stability of a polyester, for example, is dictated by the bond strength within its repeating units. While specific data for 2-methyl-1,3-hexanediol polymers is unavailable, analogous aliphatic polyesters typically exhibit decomposition onset temperatures above 300°C. mdpi.com
Table 3: Typical Thermal Stability Data from TGA Note: This table is for illustrative purposes only. Specific data for polymers of 1,3-Hexanediol, 2-methyl- is not available in the cited sources.
Polymer Sample Onset of Decomposition (°C) Temperature at 5% Weight Loss (Td5, °C) paint.org Atmosphere Poly(2-methyl-1,3-propylene glutarate) paint.org ~350 377 Nitrogen Hypothetical Polymer from 2-methyl-1,3-hexanediol >300 (Expected) >320 (Expected) Nitrogen
X-ray Diffraction (XRD) for Crystallinity Assessment of Polymeric Materials
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. mdpi.com When applied to polymers, XRD can differentiate between ordered crystalline regions and disordered amorphous regions. Crystalline domains produce sharp, well-defined diffraction peaks at specific angles (2θ), whereas amorphous components result in a broad, diffuse halo. researchgate.net The degree of crystallinity can be quantified from the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern.
Given the asymmetric and branched structure of the 1,3-Hexanediol, 2-methyl- monomer, polymers synthesized from it are expected to have a low degree of crystallinity. acs.orgresearchgate.net The methyl side group acts as a structural defect that prevents the polymer chains from aligning in a regular, parallel fashion necessary for crystal formation. nih.govutwente.nl Therefore, an XRD analysis of such a polymer would likely yield a diffractogram dominated by a broad amorphous halo, confirming its non-crystalline nature. mdpi.com This amorphous character, as suggested by DSC analysis, would be a defining feature of these materials, influencing properties such as transparency, flexibility, and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
